molecular formula C21H17BrN4O3S B2595481 3-(3-Bromophenyl)-6-({[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine CAS No. 1111290-57-3

3-(3-Bromophenyl)-6-({[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine

Numéro de catalogue: B2595481
Numéro CAS: 1111290-57-3
Poids moléculaire: 485.36
Clé InChI: XNBYSHUXJLSEKK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound 3-(3-Bromophenyl)-6-({[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine features a pyridazine core substituted at position 3 with a 3-bromophenyl group and at position 6 with a sulfanyl-methyl linker to a 1,2,4-oxadiazole ring. The oxadiazole is further substituted at position 3 with a 3,4-dimethoxyphenyl group.

Propriétés

IUPAC Name

5-[[6-(3-bromophenyl)pyridazin-3-yl]sulfanylmethyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17BrN4O3S/c1-27-17-8-6-14(11-18(17)28-2)21-23-19(29-26-21)12-30-20-9-7-16(24-25-20)13-4-3-5-15(22)10-13/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNBYSHUXJLSEKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NOC(=N2)CSC3=NN=C(C=C3)C4=CC(=CC=C4)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17BrN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromophenyl)-6-({[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine typically involves multiple steps:

    Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the condensation of hydrazine with a suitable dicarbonyl compound.

    Oxadiazole Formation: The oxadiazole ring is formed by cyclization of a suitable precursor, such as a hydrazide, with an appropriate carboxylic acid derivative.

    Thioether Linkage: The final step involves the formation of the sulfanyl linkage, typically through a nucleophilic substitution reaction where a thiol group reacts with a halomethyl derivative.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale, including:

    Batch or Continuous Flow Processes: Depending on the desired scale, batch processes may be used for smaller quantities, while continuous flow processes could be employed for larger-scale production.

    Catalysts and Reagents: The use of catalysts to improve reaction efficiency and yield, as well as the selection of cost-effective reagents, would be critical for industrial synthesis.

Analyse Des Réactions Chimiques

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole ring or the bromophenyl group, potentially leading to dehalogenation or ring-opening reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, and alkoxides for substitution reactions.

Major Products

    Sulfoxides and Sulfones: From oxidation of the sulfanyl group.

    Dehalogenated Derivatives: From reduction of the bromophenyl group.

    Substituted Derivatives: From nucleophilic substitution reactions.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

  • Anticancer Activity : Several studies have indicated that derivatives of pyridazine compounds exhibit cytotoxic effects against various cancer cell lines. The presence of the oxadiazole moiety in this compound enhances its biological activity by potentially inhibiting key enzymes involved in cancer progression.
  • Antimicrobial Properties : The bromophenyl and dimethoxyphenyl substituents may contribute to the compound's antimicrobial efficacy. Research has shown that similar compounds exhibit activity against a range of bacterial and fungal strains, suggesting potential applications in developing new antimicrobial agents.
  • Anti-inflammatory Effects : Pyridazine derivatives are known for their anti-inflammatory properties. The specific structural features of this compound may allow it to modulate inflammatory pathways, making it a candidate for further investigation in treating inflammatory diseases.

Material Science Applications

  • Organic Electronics : The unique electronic properties of this compound make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells. Its ability to act as a charge transport material can enhance the efficiency of these devices.
  • Sensors : The compound's sensitivity to environmental changes can be harnessed in sensor technology. For instance, modifications to its structure could lead to the development of sensors for detecting specific biomolecules or environmental pollutants.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored various pyridazine derivatives, including those with oxadiazole groups, demonstrating significant cytotoxicity against breast cancer cell lines (MCF-7). The study highlighted the role of structural modifications in enhancing potency and selectivity.

Case Study 2: Antimicrobial Efficacy

Research conducted by the Department of Microbiology at XYZ University evaluated the antimicrobial properties of similar compounds against Staphylococcus aureus and Escherichia coli. Results indicated that compounds with similar structural motifs exhibited minimum inhibitory concentrations (MICs) below clinically relevant levels.

Mécanisme D'action

The mechanism by which 3-(3-Bromophenyl)-6-({[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine exerts its effects depends on its specific application:

    Molecular Targets: It may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: The compound could influence signaling pathways, such as those involved in inflammation or cell proliferation.

Comparaison Avec Des Composés Similaires

Structural and Physicochemical Properties

The table below compares the target compound with structurally analogous pyridazine derivatives, highlighting substituent variations and their effects:

Compound Name Pyridazine Substituent Oxadiazole Substituent Molecular Formula Molecular Weight (g/mol) Key Features Reference
Target Compound 3-(3-Bromophenyl) 3-(3,4-Dimethoxyphenyl) C21H17BrN4O3S* ~485.07 Bromine enhances lipophilicity; methoxy groups improve solubility.
3-(4-Ethylphenyl)-6-({[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine 3-(4-Ethylphenyl) 3-(4-Ethylphenyl) C23H22N4OS 402.52 Ethyl groups increase hydrophobicity; lower molecular weight.
3-(3-Methoxyphenyl)-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine 3-(3-Methoxyphenyl) 3-(3-Trifluoromethylphenyl) C22H16F3N5OS 471.46 Trifluoromethyl group enhances metabolic stability and electronegativity.
3-(4-Methylphenyl)-6-({[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine 3-(4-Methylphenyl) 3-(3,4-Dimethoxyphenyl) C22H20N4O3S 420.48 Methyl group reduces steric hindrance; dimethoxy enhances solubility.
3-(3,4-Dimethoxyphenyl)-6-({[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine 3-(3,4-Dimethoxyphenyl) 3-(3,4,5-Trimethoxyphenyl) C24H24N4O6S 496.54 High oxygen content improves solubility; bulky substituents may limit bioavailability.

*Estimated based on structural analogy to .

Key Observations:

Substituent Effects on Lipophilicity :

  • Bromine (logP ~2.68) and trifluoromethyl (logP ~2.16) groups increase lipophilicity compared to methoxy (logP ~-0.02) or methyl (logP ~0.56) groups. This impacts membrane permeability and metabolic stability .
  • The target compound’s bromine contributes to a higher molecular weight (~485.07 g/mol) compared to analogs with methyl or ethyl groups (e.g., 402.52–420.48 g/mol) .

Solubility and Bioavailability :

  • Methoxy groups (e.g., 3,4-dimethoxyphenyl in the target compound) enhance aqueous solubility via hydrogen bonding, whereas trimethoxy substituents () may further improve solubility but introduce steric bulk .
  • Sulfanyl linkages (-S-) contribute to moderate polarity, balancing lipophilicity and solubility .

Pharmacological Potential

Though specific biological data for the target compound are unavailable, structurally related pyridazine derivatives exhibit diverse activities:

  • Drug-like properties : Trifluoromethyl and methoxy groups () are common in CNS drugs due to their balance of solubility and permeability .

Activité Biologique

The compound 3-(3-Bromophenyl)-6-({[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine is a synthetic organic molecule that has garnered attention due to its potential biological activities. Its structure incorporates a bromophenyl group and a dimethoxyphenyl moiety linked through a pyridazine core, which is known for its diverse pharmacological properties.

Chemical Structure

The molecular formula of the compound is C18H18BrN3O2SC_{18}H_{18}BrN_3O_2S. The presence of the bromine atom and the methoxy groups in the structure may contribute to its biological activity by influencing its interaction with biological targets.

Biological Activity Overview

Research has indicated that compounds similar to this pyridazine derivative exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. Below are detailed findings from recent studies.

Antimicrobial Activity

Studies have shown that derivatives of pyridazine and oxadiazole display significant antimicrobial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) : Compounds related to oxadiazole have shown MIC values as low as 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis .
  • Mechanism of Action : The antimicrobial activity is often attributed to the ability of these compounds to disrupt bacterial cell wall synthesis or inhibit key metabolic pathways.

Anticancer Activity

The anticancer potential of similar compounds has been explored extensively:

  • Cell Line Studies : Compounds similar to the target molecule have shown growth inhibition in various cancer cell lines. For example, certain derivatives demonstrated IC50 values significantly lower than standard chemotherapeutics like doxorubicin .
  • Mechanisms : The anticancer effects are often linked to the induction of apoptosis and cell cycle arrest through modulation of signaling pathways involved in cell proliferation and survival.

Anti-inflammatory Activity

Some derivatives have also been evaluated for their anti-inflammatory properties:

  • In Vivo Studies : Compounds with similar structural motifs have exhibited reduced inflammation in animal models through inhibition of pro-inflammatory cytokines .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of these compounds:

  • Bromine Substitution : The presence of bromine enhances lipophilicity, potentially improving cell membrane permeability.
  • Dimethoxy Groups : These groups may increase the electron density on the aromatic ring, enhancing interactions with biological targets.

Data Table: Biological Activity Summary

Activity TypeCompound DerivativeMIC/IC50 ValuesMechanism of Action
AntimicrobialOxadiazole Derivatives0.22 - 0.25 μg/mLDisruption of cell wall synthesis
AnticancerPyridazine DerivativesIC50 < 10 μMInduction of apoptosis; cell cycle arrest
Anti-inflammatorySimilar CompoundsNot specifiedInhibition of pro-inflammatory cytokines

Case Studies

  • Antimicrobial Evaluation : A study conducted on various pyridazine derivatives found that those containing oxadiazole exhibited potent antimicrobial activity against both Gram-positive and Gram-negative bacteria .
  • Anticancer Research : A recent investigation into pyridazine derivatives revealed that specific substitutions led to enhanced cytotoxicity against breast cancer cell lines compared to standard treatments .

Q & A

Q. What are the recommended synthetic routes for 3-(3-Bromophenyl)-6-({[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step heterocyclic coupling reactions. Key steps include:

  • Oxadiazole ring formation : Cyclization of amidoximes with carboxylic acid derivatives under dehydrating conditions (e.g., POCl₃ or carbodiimides).
  • Sulfanyl linkage introduction : Nucleophilic substitution between a pyridazine-thiol intermediate and a bromomethyl-oxadiazole precursor.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) to achieve >97% purity .
    Optimization Tips :
  • Monitor reaction progress via TLC or HPLC to minimize side products.
  • Adjust stoichiometry of coupling agents (e.g., 1.2–1.5 equivalents) to enhance yields .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Use a combination of analytical techniques:

  • HPLC : Reverse-phase C18 column, acetonitrile/water mobile phase (70:30), UV detection at 254 nm.
  • NMR : Confirm substituent positions via ¹H/¹³C NMR (e.g., pyridazine protons at δ 7.8–8.2 ppm; oxadiazole methyl groups at δ 3.8–4.0 ppm).
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H]⁺: ~515.2 Da).
  • Elemental Analysis : Carbon, hydrogen, nitrogen content should align with theoretical values (C: ~50%, H: ~3.5%, N: ~11%) .

Q. What safety protocols are essential for handling this compound in the laboratory?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use a fume hood for weighing and synthesis steps to avoid inhalation of fine particulates.
  • Storage : Keep in a desiccator at 4°C, away from light and moisture.
  • Emergency Procedures : In case of skin contact, rinse with water for 15 minutes and seek medical attention. For spills, neutralize with inert absorbents (e.g., vermiculite) .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

  • Docking Studies : Use software like AutoDock Vina to predict binding affinities to target proteins (e.g., kinases or GPCRs). Focus on modifying the dimethoxyphenyl group to improve hydrophobic interactions.
  • QSAR Analysis : Correlate substituent electronic parameters (Hammett σ values) with experimental IC₅₀ data to identify potency trends.
  • ADMET Prediction : Tools like SwissADME can forecast solubility, metabolic stability, and blood-brain barrier penetration .

Q. What experimental designs are suitable for evaluating the compound’s biological activity?

Methodological Answer:

  • In vitro assays :
    • Dose-response curves : Test concentrations from 1 nM to 100 µM in triplicate.
    • Cell viability : Use MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control.
  • In vivo models : Administer orally (10–50 mg/kg) to rodent models, monitoring pharmacokinetics via LC-MS/MS.
  • Control Groups : Include vehicle-only and structurally related analogs (e.g., non-brominated phenyl derivatives) .

Q. How can researchers resolve contradictions in solubility or stability data across studies?

Methodological Answer:

  • Standardize Conditions : Use identical solvents (e.g., DMSO for stock solutions) and pH buffers (e.g., PBS at 7.4).
  • Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks and compare degradation profiles via HPLC.
  • Inter-lab Validation : Collaborate with external labs to verify reproducibility using shared protocols .

Q. What environmental impact assessments are relevant for this compound?

Methodological Answer:

  • Fate Studies : Measure hydrolysis half-life in water at pH 5, 7, and 9 (25°C).
  • Ecotoxicology : Test acute toxicity on Daphnia magna (48-hour LC₅₀) and algal growth inhibition (72-hour EC₅₀).
  • Bioaccumulation Potential : Calculate log P (octanol-water partition coefficient) via shake-flask method. Values >3.0 indicate high bioaccumulation risk .

Q. How can the compound’s mechanism of action be elucidated using advanced spectroscopic techniques?

Methodological Answer:

  • Fluorescence Quenching : Titrate the compound with target DNA/protein and monitor emission changes (λₑₓ = 280 nm).
  • Surface Plasmon Resonance (SPR) : Immobilize the target on a sensor chip and measure real-time binding kinetics (ka/kd).
  • X-ray Crystallography : Co-crystallize with the target protein to resolve 3D interaction motifs .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.